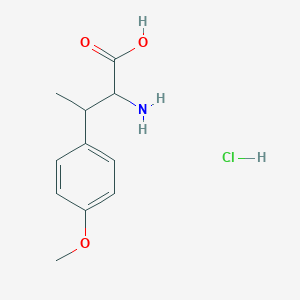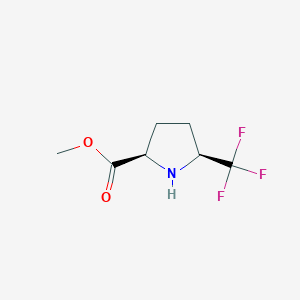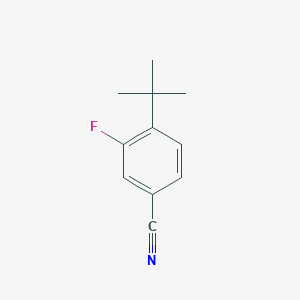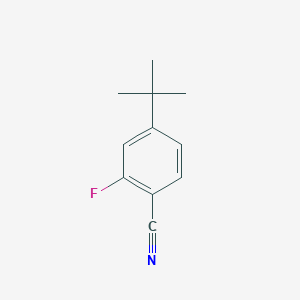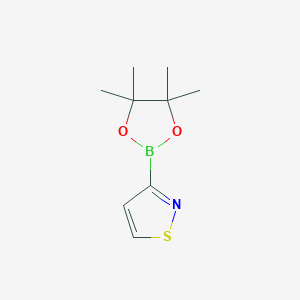
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 6-(aminomethyl)pyridine under specific conditions. One common method includes dissolving the reactants in dichloromethane and adding a coupling agent such as Boc anhydride. The reaction mixture is then stirred at room temperature overnight, followed by extraction and purification to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride can be compared with similar compounds such as:
tert-Butyl (6-aminohexyl)carbamate: This compound has a similar structure but with a hexyl chain instead of a pyridine ring.
tert-Butyl (2-aminoethyl)carbamate: This compound features an ethyl chain and is used in similar synthetic applications.
tert-Butyl (4-methylpyridin-2-yl)carbamate: This compound has a methyl group on the pyridine ring, offering different reactivity and applications .
These comparisons highlight the unique properties and applications of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride, making it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9;/h4-5,7H,6,12H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPFYEFDLDCZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
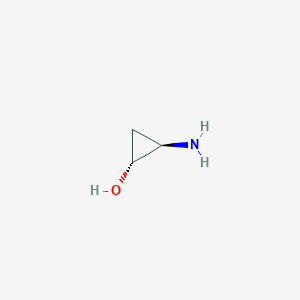
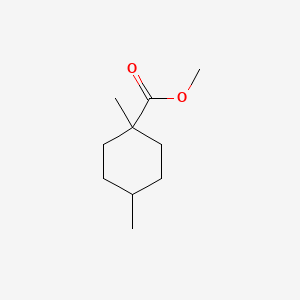
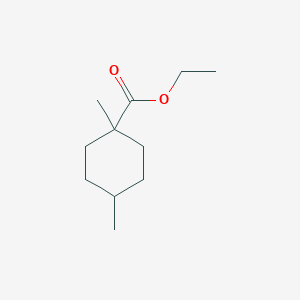
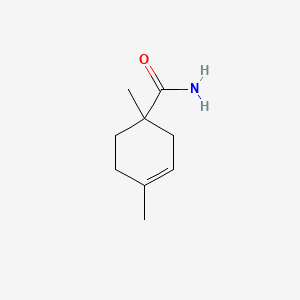
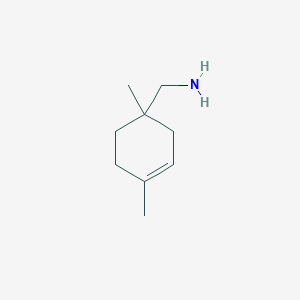
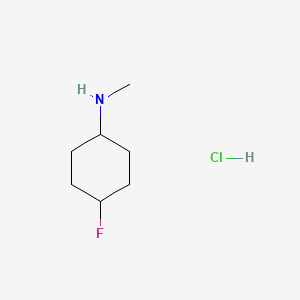
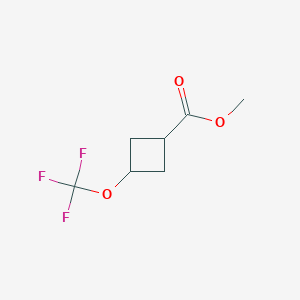
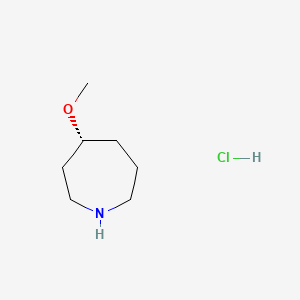
![(R)-1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B8211097.png)
